N-(4-(1-butyryl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(4-(1-butyryl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Ab Initio Structure Determination : The synthesis of nimesulide derivatives, closely related in structure to the compound , has been reported. These derivatives have undergone ab initio structure determination from powder X-ray diffraction, providing insights into their molecular structures and the nature of intermolecular interactions through Hirshfeld surfaces and fingerprint plots (Dey et al., 2016).
Biological Activity and Application
Cyclooxygenase-2 (COX-2) Inhibitors : Research on methanesulfonamide derivatives has identified compounds that exhibit potent and selective inhibition of COX-2, a key enzyme in the inflammatory response. The presence of a methanesulfonamide group at specific positions on the aromatic ring significantly affects COX-2 inhibitory activity, highlighting the importance of structural features in biological activity (Singh et al., 2004).
Insecticidal Activity : Novel pyrazole methanesulfonates have been designed and demonstrated to possess insecticidal activity. This research underscores the potential of sulfonamide derivatives in developing safer and effective insecticides, highlighting the diverse applications of these compounds beyond their traditional roles (Finkelstein & Strock, 1997).
Properties
IUPAC Name |
N-[4-(2-butanoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-3-5-18(22)21-16(17-6-4-11-25-17)12-15(19-21)13-7-9-14(10-8-13)20-26(2,23)24/h4,6-11,16,20H,3,5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZFRFQRLINXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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